P2X3/P2X2/3 Receptor Antagonist Patent Positioning: Dihydrogen vs. Monohalogen and Non-Halogenated N-Phenyl Analogs
The compound is formally encompassed within the granted claims of the Roche P2X3/P2X2/3 antagonist patent family (WO2010069794A1, US20100152203A1), which explicitly claims compounds wherein R2 is optionally substituted phenyl [1]. The 3,4-dichlorophenyl substitution pattern represents a specific dihalogenated embodiment within this Markush space. The patent provides broad functional data for representative compounds, establishing that thiadiazole-substituted arylamides within this generic formula exhibit P2X3 and P2X2/3 antagonist activity [1]. By contrast, closely related analogs such as N-(3-fluorophenyl)-1,2,3-benzothiadiazole-6-carboxamide (CAS 951899-78-8, mono-halogenated) and N-(2,6-dimethylphenyl)-1,2,3-benzothiadiazole-6-carboxamide (CAS 950249-67-9, non-halogenated) are encompassed within a different structural sub-class that, while still within the same patent family, is expected to exhibit quantitatively different receptor binding profiles due to altered electronic and steric properties at the N-phenyl ring . No direct head-to-head P2X3 IC50 comparison between these three exact analogs is publicly available.
| Evidence Dimension | Patent-protected P2X3/P2X2/3 antagonist structural class membership and N-phenyl ring halogenation pattern |
|---|---|
| Target Compound Data | 3,4-dichlorophenyl substitution (di-halogenated, electron-withdrawing, predicted LogP ~3.8) |
| Comparator Or Baseline | Analogs: N-(3-fluorophenyl)- (mono-halogenated, CAS 951899-78-8); N-(2,6-dimethylphenyl)- (non-halogenated, CAS 950249-67-9); N-(3-chloro-2-methylphenyl)- (mono-halogenated + methyl, CAS 950243-93-3) |
| Quantified Difference | No direct P2X3 IC50 or Ki data available for head-to-head comparison. Structural differentiation: dihalogenation vs. monohalogenation vs. non-halogenation confers distinct electronic (σmeta + σpara) and lipophilic (ClogP) profiles predicted to alter receptor binding kinetics. |
| Conditions | Patent class definition: P2X3 and P2X2/3 receptor antagonist compounds of Formula I, WO2010069794A1. No specific in vitro assay conditions reported for these individual compounds. |
Why This Matters
The 3,4-dichloro substitution pattern provides a distinct pharmacophoric signature within the Roche patent space that cannot be assumed to be functionally interchangeable with mono-halogenated or non-halogenated analogs when selecting a tool compound for P2X3/P2X2/3 target validation studies.
- [1] Chen L, Dillon MP, Feng L, Lai Y, Yang M. Thiadiazole-substituted arylamides as P2X3 and P2X2/3 antagonists. WIPO Patent Application WO2010069794A1, published June 24, 2010. See Claims 1-20 for generic structural scope. View Source
